
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid is a chemical compound with the molecular formula C₁₂H₁₈O₃ It is characterized by a cyclopentenone ring attached to a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid typically involves the reaction of cyclopentanone with heptanoic acid derivatives under specific conditions. One common method includes the use of cyclooctanone as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentenone ring or heptanoic acid chain are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs, is ongoing.
Industry: It is used in the production of various fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. Its cyclopentenone ring structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Malvalic acid: A long-chain cyclopropenyl fatty acid with a similar heptanoic acid chain but differing in the presence of a cyclopropene ring.
7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid: A related compound with a hydroxyl group on the cyclopentenone ring, used in prostaglandin synthesis.
Uniqueness
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid is unique due to its specific cyclopentenone ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57112-59-1 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
7-(2-oxocyclopent-3-en-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h5,8,10H,1-4,6-7,9H2,(H,14,15) |
InChI Key |
QPPDCKDPTQXUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C1CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
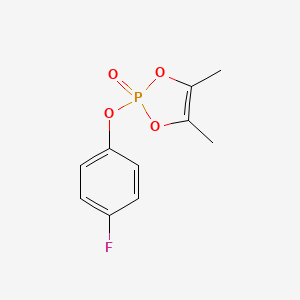
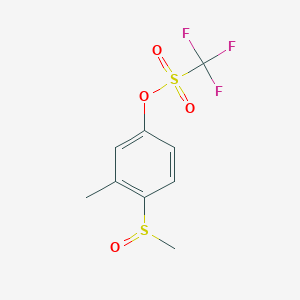

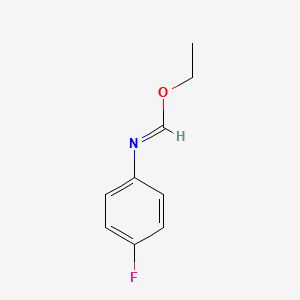
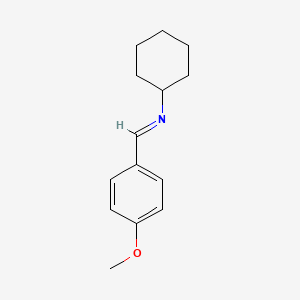
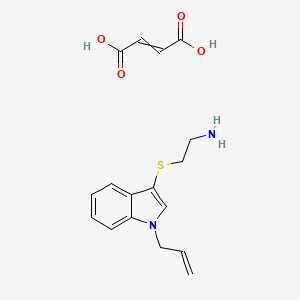
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
